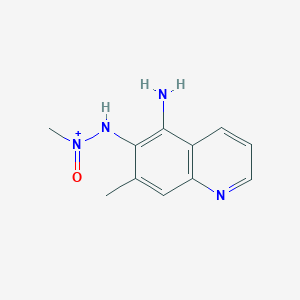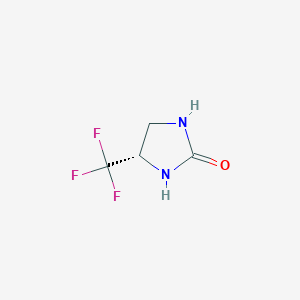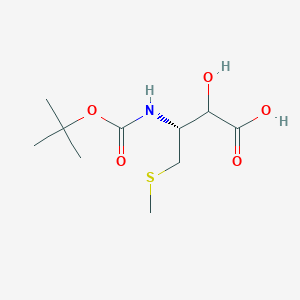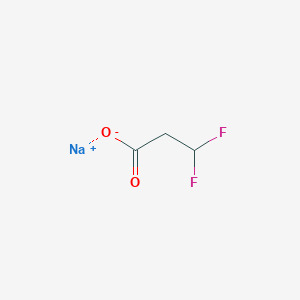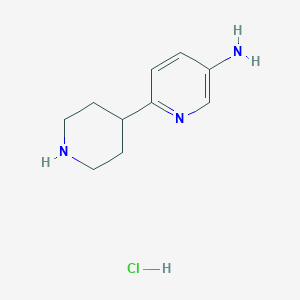
Dipropyl oxalate;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl oxalate: is an organic compound with the molecular formula C8H14O4 . It is an ester derived from oxalic acid and propanol. This compound is used in various chemical reactions and serves as a building block in organic synthesis .
1-iodo-2,3,4,5-tetramethylbenzene: is an aromatic compound with the molecular formula C10H13I . It is a derivative of benzene with four methyl groups and one iodine atom attached to the benzene ring. This compound is used in organic synthesis and has applications in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Dipropyl oxalate can be synthesized by the condensation of oxalic acid with propanol.
Industrial Production Methods: The industrial production of dipropyl oxalate often involves the esterification of oxalic acid with propanol in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity .
Synthetic Routes and Reaction Conditions:
Direct Iodination: This compound can be synthesized by the direct iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent or Lewis acid.
Polymer-Supported Reagents: Another method involves the use of polymer-supported dichloroiodate as a reagent under mild conditions.
Industrial Production Methods: The industrial production of 1-iodo-2,3,4,5-tetramethylbenzene typically involves the iodination of tetramethylbenzene using iodine and an oxidizing agent. The reaction conditions are controlled to ensure high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Dipropyl oxalate undergoes hydrolysis to form oxalic acid and propanol.
Esterification: It can react with alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Aqueous NaOH solution at low temperatures (0-5°C).
Esterification: Alcohols and acid catalysts at elevated temperatures.
Major Products:
Hydrolysis: Oxalic acid and propanol.
Esterification: Various esters depending on the alcohol used.
Types of Reactions:
Substitution: This compound can undergo substitution reactions with nucleophiles.
Oxidation: It can be oxidized to form various products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as lead dioxide (PbO2) in the presence of hydrogen fluoride and pyridine.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Oxidized products such as monofluorinated compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis .
- Applied in the synthesis of pharmaceuticals and natural products .
Biology and Medicine:
Industry:
Chemistry:
- Used in organic synthesis as a precursor for various chemical reactions .
- Applied in the synthesis of complex organic molecules .
Biology and Medicine:
Industry:
Mechanism of Action
Dipropyl Oxalate
The mechanism of action of dipropyl oxalate involves its hydrolysis to form oxalic acid and propanol. The oxalic acid can further participate in various biochemical and chemical reactions .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene involves its participation in substitution and oxidation reactions. The iodine atom serves as a leaving group in substitution reactions, while the methyl groups can undergo oxidation .
Comparison with Similar Compounds
- 1-bromo-2,3,4,5-tetramethylbenzene
- 1-chloro-2,3,4,5-tetramethylbenzene
Uniqueness: The presence of an iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene makes it more reactive in substitution reactions compared to its bromo and chloro counterparts .
Properties
Molecular Formula |
C18H27IO4 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
dipropyl oxalate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C8H14O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-5-11-7(9)8(10)12-6-4-2/h5H,1-4H3;3-6H2,1-2H3 |
InChI Key |
XJFTYBQRHUKIGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=O)OCCC.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


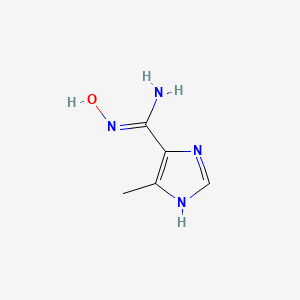
![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)
![3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B12827166.png)
![(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide)](/img/structure/B12827168.png)
![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)

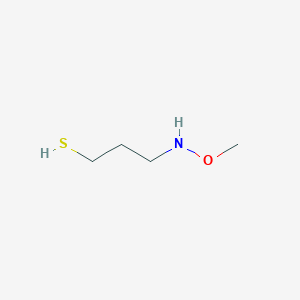
![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)
